Methylphenyldivinylsilane
Description
Organosilicon compounds with vinyl groups are valued for their reactivity in hydrosilylation, crosslinking, and polymer synthesis. The presence of multiple vinyl groups may enhance its utility in creating thermally stable, cross-linked silicones or functionalized surfaces .
Properties
CAS No. |
17983-32-3 |
|---|---|
Molecular Formula |
C11H14Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
bis(ethenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3 |
InChI Key |
AMGAACTXBLZKQR-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methylphenyldivinylsilane with structurally analogous silanes, focusing on molecular properties, applications, and hazards:
Reactivity and Functional Groups
- Vinyl Groups : this compound’s two vinyl substituents likely increase its reactivity in radical-initiated polymerizations compared to Phenyldimethylvinylsilane (single vinyl group) . This could enable denser crosslinking in silicone networks.
- Chlorine vs. Vinyl : Chlorodimethylvinylsilane’s chlorine substituent allows nucleophilic substitution, making it a versatile coupling agent. In contrast, this compound’s lack of halogens may reduce corrosivity but limit its utility in certain functionalization reactions .
Research Findings and Trends
- Hydrosilylation Efficiency : Studies on Phenyldimethylvinylsilane show that vinyl groups react efficiently with Si-H bonds under platinum catalysis, a reaction likely applicable to this compound for tailored polymer architectures .
- Environmental Impact : Chlorinated silanes like Chlorodimethylvinylsilane face regulatory scrutiny due to HCl emissions; this compound’s halogen-free structure could align with green chemistry trends .
- Thermal Stability : Phenyl-substituted silanes generally exhibit higher thermal stability than alkyl analogs, suggesting this compound’s suitability for high-temperature applications .
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